molecular formula C13H16ClNO2 B3364824 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1187927-26-9

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3364824
CAS No.: 1187927-26-9
M. Wt: 253.72 g/mol
InChI Key: YWMTYWDGXMOXFT-GFCCVEGCSA-N
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Description

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a chloromethyl (-CH2Cl) group at the 3(S)-position and a benzyl ester (-COOBn) at the 1-position. This compound belongs to a class of pyrrolidine-based esters widely utilized in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and chiral ligands. The benzyl ester group serves as a protective moiety for carboxylic acids, while the chloromethyl substituent offers a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMTYWDGXMOXFT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process by providing a reusable and environmentally friendly alternative to traditional liquid acids .

Chemical Reactions Analysis

Types of Reactions

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with diverse applications in scientific research, including pharmaceutical development, biochemical research, organic synthesis, material science, and agricultural chemistry . The compound has the molecular formula C13H16ClNO2 .

Scientific Research Applications

Pharmaceutical Development
this compound is a crucial intermediate in synthesizing various pharmaceuticals, especially drugs targeting neurological disorders .

Biochemical Research
This compound is utilized in studies focused on enzyme inhibition and receptor interactions, offering valuable insights into biological pathways and potential therapeutic targets . Structure-activity relationship (SAR) studies using pyrrolidine have demonstrated increased potency in certain inhibitors . For example, replacing morpholine with pyrrolidine in pyrimidine-4-carboxamides resulted in a nearly fourfold increase in potency as NAPE-PLD inhibitors .

Organic Synthesis
The compound serves as a versatile building block for creating complex molecules in both academic and industrial settings . It is a valuable tool for chemists due to its unique properties . In one instance, benzyl 3-((2-amino-3-carbamoylphenyl)carbamoyl)pyrrolidine-1-carboxylate was prepared using N, N'-carbonyldiimidazole (CDI) to facilitate the reaction between a starting material and 2,3-diaminobenzamide dihydrochloride .

Material Science
Its unique properties make it suitable for developing novel materials, such as polymers with specific functionalities, enhancing performance in various applications .

Agricultural Chemistry
The compound can be explored for its potential in agrochemical formulations, contributing to the development of more effective crop protection agents .

Mechanism of Action

The mechanism of action of 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Substituent at 3(S)-Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
3(S)-Chloromethyl-* C13H16ClNO2 253.73 Not provided -CH2Cl (chloromethyl)
3(S)-(2-Hydroxy-ethylsulfanyl)-* C14H19NO3S 281.37 1353993-10-8 -S-CH2CH2OH (hydroxyethylsulfanyl)
3(S)-Carboxymethylsulfanyl-* C14H17NO4S 295.35 1353997-91-7 -S-CH2COOH (carboxymethylsulfanyl)
3(S)-(2-Amino-acetylamino)-* C14H19N3O3 277.32 676341-80-3 -NH-CO-CH2NH2 (amino-acetylamino)
3(S)-((S)-2-Amino-3-methyl-butyrylamino)-* C17H25N3O3 325.40 919108-51-3 -NH-CO-CH(CH2CH3)CH(NH2)- (branched amino acyl)

Key Findings:

Substituent Reactivity: The chloromethyl group (-CH2Cl) is highly electrophilic, making it prone to nucleophilic substitution (e.g., SN2 reactions) or elimination under basic conditions. This contrasts with the hydroxyethylsulfanyl group (-S-CH2CH2OH), which exhibits lower reactivity due to the electron-donating hydroxyl group but may participate in hydrogen bonding or oxidation reactions . The carboxymethylsulfanyl substituent (-S-CH2COOH) introduces carboxylic acid functionality, enhancing solubility in polar solvents and enabling further derivatization via amidation or esterification . Amino-acylated derivatives (e.g., ) are tailored for peptide coupling or biomolecular interactions, leveraging free amino groups for conjugation or biological activity.

Molecular Weight and Solubility: The chloromethyl derivative has the lowest molecular weight (253.73 g/mol), favoring applications requiring low steric hindrance. Polar substituents (e.g., -COOH in or -OH in ) improve aqueous solubility, whereas the chloromethyl group may reduce solubility due to its hydrophobic nature.

Synthetic Utility: The chloromethyl group’s versatility in cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) makes it valuable for constructing complex architectures. Conversely, sulfanyl and carboxymethylsulfanyl groups are more suited for thiol-ene click chemistry or acid-base catalysis . Amino-acylated derivatives () are ideal precursors for peptidomimetics or protease inhibitors, aligning with trends in drug discovery .

Stability and pH Sensitivity: Benzyl esters are generally stable under acidic conditions but hydrolyze in basic environments. notes that benzyl ester bond formation is optimal at pH 4, suggesting that the chloromethyl derivative’s stability may be pH-dependent, similar to its analogs . Electron-withdrawing groups (e.g., -Cl in chloromethyl) may accelerate ester hydrolysis under basic conditions compared to electron-donating substituents (e.g., -OH in ).

Biological Activity

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered attention in various biological research domains due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H16_{16}ClNO2_2. Its structure features a pyrrolidine ring with a chloromethyl group and a benzyl ester functional group, which may influence its biological properties.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit antitumor activities. These compounds can interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells. For instance, studies have shown that certain pyrrolidine derivatives act as inhibitors of metalloproteases, which are involved in tumor progression and metastasis .

Antibacterial Effects

The compound also displays promising antibacterial properties. It is believed to inhibit bacterial growth by targeting specific enzymes crucial for bacterial survival. The chloromethyl group may enhance the interaction with bacterial enzymes, thereby increasing the compound's efficacy against resistant strains .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : It may inhibit dihydropteroate synthase, disrupting folic acid synthesis in bacteria.
  • Cellular Interference : The compound could interfere with cellular signaling pathways involved in cell proliferation and survival.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their antitumor activity. The results indicated that compounds with structural similarities to this compound exhibited IC50_{50} values ranging from 0.5 to 5 µM against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study: Antibacterial Efficacy

Another study assessed the antibacterial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an effective antibacterial agent.

Table 1: Biological Activity Summary

Activity TypeAssessed EffectIC50_{50} / MIC (µM)Reference
AntitumorCytotoxicity0.5 - 5
AntibacterialInhibition32
MechanismDescription
Enzyme InhibitionInhibits dihydropteroate synthase
Cellular InterferenceDisrupts DNA replication and protein synthesis

Q & A

Q. What are the key synthetic routes for 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives. For example, chloroacetylation of a pyrrolidine precursor under controlled conditions (e.g., inert atmosphere, 0–5°C) is critical to avoid side reactions like hydrolysis of the chloromethyl group . Benzyl ester formation often employs mild acid catalysis (e.g., HATU/DIPEA in dichloromethane) to preserve stereochemistry, achieving yields up to 85–92% . Key parameters include temperature control (e.g., <25°C for SEM-Cl coupling) and reagent stoichiometry (e.g., 1.2 equivalents of BOP-Cl for amide bond formation) .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential for verifying stereochemistry. For instance, coupling constants (e.g., J=4.8HzJ = 4.8 \, \text{Hz} for axial protons in the pyrrolidine ring) and NOE correlations can confirm the (S)-configuration at the chloromethyl center . Mass spectrometry (HRMS) and chiral HPLC (e.g., using a Chiralpak® AD-H column) further validate enantiopurity .

Q. How does the benzyl ester group influence the compound’s reactivity and solubility in medicinal chemistry applications?

  • Methodological Answer : The benzyl ester enhances lipophilicity, improving membrane permeability in biological assays, while its hydrolytic lability under basic conditions allows for controlled prodrug activation . Solubility in polar aprotic solvents (e.g., DMF, THF) facilitates coupling reactions, whereas stability in acidic buffers (pH 4–6) makes it suitable for in vitro enzymatic studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during chloromethyl group introduction?

  • Methodological Answer : Racemization is mitigated by using low-temperature reactions (0–5°C) and non-polar solvents (e.g., dichloromethane). Catalytic DMAP (4-dimethylaminopyridine) in chloroacetylation steps reduces side reactions, while TBAF-mediated deprotection of SEM esters preserves stereochemistry with >90% enantiomeric excess . Kinetic monitoring via inline FTIR helps identify intermediates prone to racemization .

Q. What strategies resolve contradictions in biological activity data between structural analogs of this compound?

  • Methodological Answer : Discrepancies often arise from stereochemical or substituent variations. For example, replacing the chloromethyl group with a hydroxyethyl moiety (as in [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl] analogs) reduces electrophilicity, altering enzyme inhibition profiles . Comparative SAR studies using SPR (surface plasmon resonance) and molecular docking can pinpoint critical binding interactions .

Q. How does pH affect the stability of the benzyl ester bond in aqueous biological systems?

  • Methodological Answer : The ester bond hydrolyzes rapidly under alkaline conditions (pH >8), releasing the free carboxylic acid. In acidic environments (pH 4–6), stability increases, making it suitable for targeted drug delivery. For instance, pH 4 maximizes benzyl ester retention in lysosomal compartments, as shown in DHPGAC complex studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

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